3-[5-(2-thienyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile
Overview
Description
3-[5-(2-thienyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile is a heterocyclic compound that contains a thiophene ring, an oxadiazole ring, and a nitrile group. This compound is of interest due to its potential biological activities and applications in various fields of science, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 3-[5-(2-thienyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile typically involves the reaction of a hydrazide with carbon disulfide and potassium hydroxide in ethanol, followed by acidification . This method is commonly used in laboratory settings to produce the compound in small quantities. Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.
Chemical Reactions Analysis
3-[5-(2-thienyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Scientific Research Applications
3-[5-(2-thienyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential antimicrobial and anti-inflammatory activities.
Materials Science: It is used in the development of new materials with specific electronic properties.
Biological Research: The compound is investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-[5-(2-thienyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and oxadiazole rings play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
3-[5-(2-thienyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile is unique due to its combination of a thiophene ring, an oxadiazole ring, and a nitrile group. Similar compounds include:
5-(2-thienyl)-1,3,4-oxadiazole derivatives: These compounds share the oxadiazole and thiophene rings but may have different substituents.
1,2,4-triazole derivatives: These compounds have a similar heterocyclic structure but with a triazole ring instead of an oxadiazole ring. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2-sulfanylidene-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)propanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3OS2/c10-4-2-5-12-9(14)13-8(11-12)7-3-1-6-15-7/h1,3,6H,2,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNLRWNWDYIAFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=S)O2)CCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801186568 | |
Record name | 5-(2-Thienyl)-2-thioxo-1,3,4-oxadiazole-3(2H)-propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801186568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866009-83-8 | |
Record name | 5-(2-Thienyl)-2-thioxo-1,3,4-oxadiazole-3(2H)-propanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866009-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Thienyl)-2-thioxo-1,3,4-oxadiazole-3(2H)-propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801186568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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